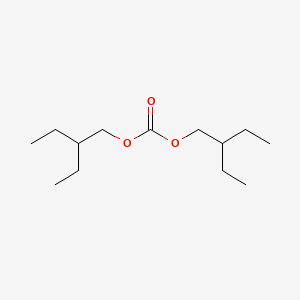
Carbonic acid, bis(2-ethylbutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, bis(2-ethylbutyl) ester: is an organic compound belonging to the class of carbonate esters. These esters are characterized by a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ are organic substituents . This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonic acid, bis(2-ethylbutyl) ester can be synthesized through the reaction of carbonic acid with 2-ethylbutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate esterification. The general reaction is as follows:
H2CO3+2C6H14O→C14H28O3+H2O
Industrial Production Methods: In industrial settings, the production of carbonate esters often involves the use of phosgene or carbon monoxide with an oxidizer. The reaction of an alcohol with phosgene is a common method:
COCl2+2C6H14O→C14H28O3+2HCl
Alternatively, oxidative carbonylation can be used, where carbon monoxide reacts with the alcohol in the presence of a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Carbonic acid, bis(2-ethylbutyl) ester can undergo hydrolysis to form carbonic acid and 2-ethylbutanol. This reaction is typically catalyzed by acids or bases.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Carbonic acid and 2-ethylbutanol.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Carbonic acid, bis(2-ethylbutyl) ester is used as a reagent in organic synthesis, particularly in the formation of other esters and carbonates.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a plasticizer, solvent, and intermediate in the production of other chemicals. Its stability and low reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of carbonic acid, bis(2-ethylbutyl) ester involves nucleophilic acyl substitution. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Carbonic acid, bis(2-ethylhexyl) ester: Similar in structure but with different alkyl groups, leading to variations in physical properties and reactivity.
Carbonic acid, bis(2-methylpropyl) ester: Another carbonate ester with different alkyl groups, used in different industrial applications.
Uniqueness: Carbonic acid, bis(2-ethylbutyl) ester is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other carbonate esters may not be as effective .
Propriétés
Numéro CAS |
819792-11-5 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
bis(2-ethylbutyl) carbonate |
InChI |
InChI=1S/C13H26O3/c1-5-11(6-2)9-15-13(14)16-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
JTMPOYHOKNOLNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)OCC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
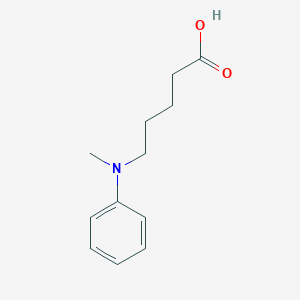
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
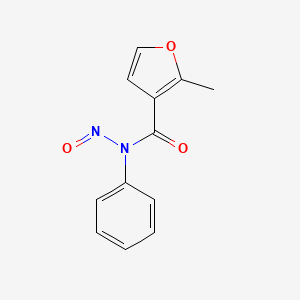
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)

![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)
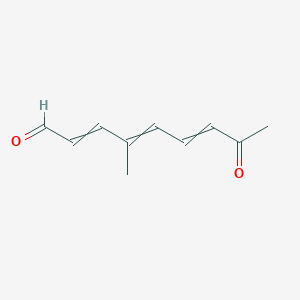
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
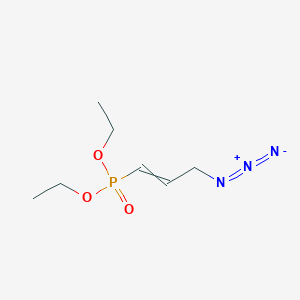
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)
